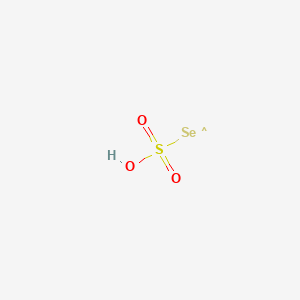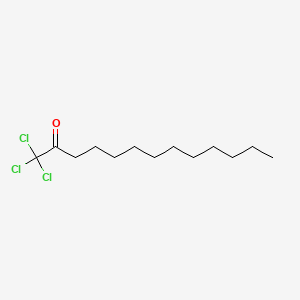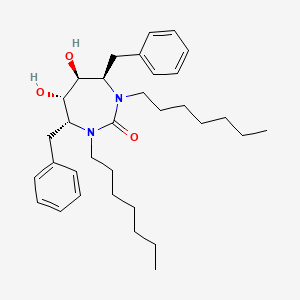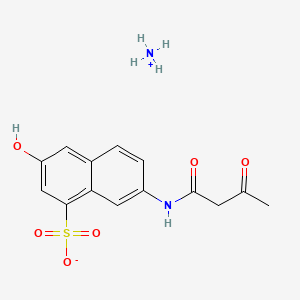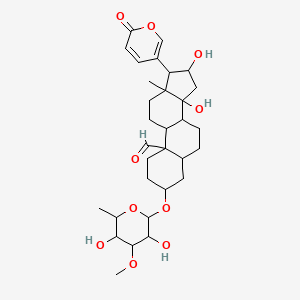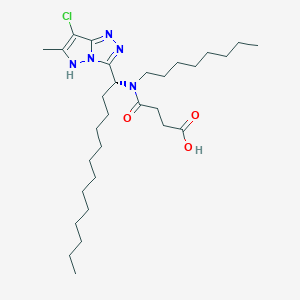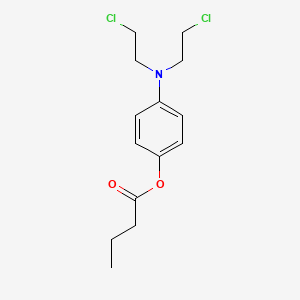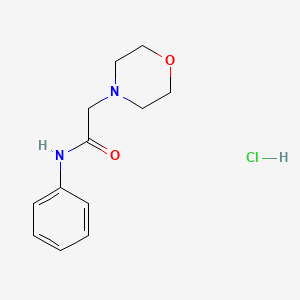
4-Morpholineacetamide, N-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-phenyl-, monohydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of N-phenylmorpholine with chloroacetyl chloride in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetamide, N-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylmorpholine N-oxide, while reduction may produce N-phenylmorpholine .
Scientific Research Applications
4-Morpholineacetamide, N-phenyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-phenyl-, monohydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride
- 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-phenyl-, monohydrochloride is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Properties
CAS No. |
143579-11-7 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H |
InChI Key |
RFXLEJXVWWFWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




